molecular formula C11H13BrClNO2 B2771094 (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1423037-48-2

(3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B2771094
CAS RN: 1423037-48-2
M. Wt: 306.58
InChI Key: RIBXZLYDHCWZCF-BAUSSPIASA-N
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Description

“(3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1423037-48-2 . It has a molecular weight of 306.59 and its IUPAC name is (3R,4S)-4-(3-bromophenyl)-3-pyrrolidinecarboxylic acid hydrochloride . It appears as a white powder .

Physical and Chemical Properties This compound has a melting point of 162-168°C . It is recommended to be stored at 0-8°C .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is pivotal in the development of molecules with potential therapeutic effects. For instance, it can be used to create analogs that may act as inhibitors for certain enzymes or receptors within biological systems .

Material Science

In material science, the compound’s bromophenyl group can be used to introduce bromine atoms into polymeric materials, which can enhance flame retardancy. This application is crucial for developing safer and more durable materials for construction and manufacturing industries .

Catalysis

The pyrrolidine ring present in the compound serves as a ligand framework in catalysis. It can be employed to synthesize chiral catalysts that are essential for asymmetric synthesis, a process important for creating enantiomerically pure substances in chemistry .

Organic Synthesis

As an intermediate in organic synthesis, this compound can be used to construct complex organic molecules. Its reactive sites allow for selective modifications, which can lead to the synthesis of diverse organic compounds with specific desired properties .

Agrochemical Research

In agrochemical research, this compound’s derivatives can be explored for their potential use as precursors to synthesize new classes of herbicides or pesticides. The bromophenyl moiety, in particular, is known for its bioactivity in plant protection agents .

Bioconjugation

This compound can be used in bioconjugation techniques where it is attached to biomolecules like proteins or antibodies. This modification can help in studying protein interactions or in the development of targeted drug delivery systems .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatography and mass spectrometry. These applications are vital for the qualitative and quantitative analysis of complex mixtures .

Neuroscience Research

The pyrrolidine moiety is structurally similar to several neurotransmitters and can be used in neuroscience research to develop analogs that may modulate neurological pathways or serve as probes to study brain functions .

Safety and Hazards

For safety information and hazards related to this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2.ClH/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBXZLYDHCWZCF-UXQCFNEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1423037-48-2
Record name 3-Pyrrolidinecarboxylic acid, 4-(3-bromophenyl)-, hydrochloride (1:1), (3R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423037-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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